Amlodipine nicotinate

Description

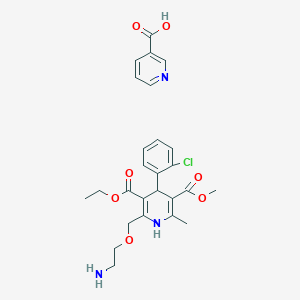

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

616203-96-4 |

|---|---|

Molecular Formula |

C26H30ClN3O7 |

Molecular Weight |

532.0 g/mol |

IUPAC Name |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;pyridine-3-carboxylic acid |

InChI |

InChI=1S/C20H25ClN2O5.C6H5NO2/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-6(9)5-2-1-3-7-4-5/h5-8,17,23H,4,9-11,22H2,1-3H3;1-4H,(H,8,9) |

InChI Key |

VLDHKVLFLLOUKI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC(=CN=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to Amlodipine (B1666008) Core Structure

The synthesis of the amlodipine core, a 1,4-dihydropyridine (B1200194) derivative, is most commonly achieved through the Hantzsch pyridine (B92270) synthesis. wikipedia.orgnih.govrsc.orgresearchgate.net This multicomponent reaction involves the condensation of an aldehyde (2-chlorobenzaldehyde), a β-ketoester (ethyl acetoacetate), and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgnih.gov The initial product is a dihydropyridine (B1217469) which can then be oxidized to form the corresponding pyridine ring, with aromatization being the driving force for this step. wikipedia.org

While the Hantzsch synthesis is a straightforward and widely used method, it can present challenges, particularly with ortho-substituted benzaldehydes, which may result in low yields. researchgate.net To address this, alternative approaches have been explored. One such method is the aza Diels-Alder reaction, which has been investigated as a means to construct the highly substituted 1,4-dihydropyridine moiety of amlodipine. researchgate.net Another patented method describes a Hantzsch reaction variation using a pyrrole (B145914) derivative, methyl aminocrotonate, and 2-chlorobenzaldehyde (B119727) to achieve a higher yield of a key intermediate. google.comchinjmap.com

Microwave-assisted synthesis has also been employed to facilitate the Hantzsch reaction, offering a more environmentally friendly approach with potentially shorter reaction times. wikipedia.orgnih.gov

Synthesis of Nicotinic Acid and its Precursors

Nicotinic acid, also known as niacin or vitamin B3, is pyridine-3-carboxylic acid. wikipedia.org Industrially, it is primarily prepared through the oxidation of 3-picoline (3-methylpyridine). wikipedia.orggoogle.com This process can be achieved through direct oxidation with air, but a more efficient method involves ammoxidation of 3-picoline to produce nicotinonitrile. wikipedia.org The resulting nicotinonitrile is then hydrolyzed to nicotinamide, which can be subsequently converted to nicotinic acid. wikipedia.org The hydrolysis of nicotinonitrile can be catalyzed by the enzyme nitrile hydratase. wikipedia.org

Biocatalytic methods for nicotinic acid synthesis are gaining traction as a more sustainable alternative to traditional chemical methods. nih.govnih.gov These enzymatic processes can involve the conversion of various nitrile or amide substrates into nicotinic acid. nih.gov For instance, nitrilase can convert 3-cyanopyridine (B1664610) directly to nicotinic acid. nih.gov In biological systems, nicotinic acid can be synthesized from the amino acid tryptophan. wikipedia.org

Derivatization Strategies for Amlodipine Nicotinate (B505614) Formation

The formation of amlodipine nicotinate from the amlodipine base and nicotinic acid is a direct derivatization process.

Salt Formation via Acid-Base Reaction

This compound is formed through a standard acid-base reaction between the basic amlodipine molecule and the acidic nicotinic acid. google.comgoogle.com This process typically involves dissolving both amlodipine and nicotinic acid in a suitable organic solvent, such as a C1-C5 alkanol (e.g., methanol (B129727), ethanol, isopropanol) or a mixture of these solvents, which may also contain water. google.comgoogle.com The reaction mixture is heated to facilitate the dissolution and reaction, often under reflux conditions, and then cooled to induce the precipitation of the this compound salt. google.comgoogle.com The resulting salt can be isolated by filtration and may be further purified by recrystallization. google.comgoogle.com The reaction can yield different hydrated forms of the salt, such as the dihydrate. google.comgoogle.com

Stereoselective Synthesis Approaches for Enantiomeric Forms

Amlodipine is a chiral molecule, and its pharmacological activity resides primarily in the S-(-)-enantiomer. researchgate.netresearchgate.netresearchgate.net Therefore, methods to obtain the enantiomerically pure forms are of significant interest.

The synthesis of S-(-)-amlodipine nicotinate is achieved by reacting S-(-)-amlodipine with nicotinic acid in an organic solvent. google.com The process is analogous to the synthesis of the racemic salt, involving the dissolution of the S-(-)-amlodipine base and nicotinic acid in a solvent like industrial methylated spirit, followed by heating and subsequent cooling to crystallize the desired salt. google.com Recrystallization using a mixed solvent system, such as methanol and isopropanol (B130326), can be employed to purify the final product. google.com

The separation of the enantiomers of racemic amlodipine can be accomplished through the resolution of racemic intermediates. One common strategy is the formation of diastereomeric salts using a chiral resolving agent. Tartaric acid is a frequently used resolving agent for amlodipine. google.comnih.govmdpi.comgoogle.com The process involves reacting racemic amlodipine with an enantiomer of tartaric acid (e.g., L-tartaric acid) in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water. mdpi.com This leads to the preferential crystallization of one diastereomeric salt, which can then be separated. The desired amlodipine enantiomer can be recovered from the salt.

Another approach involves the resolution of a racemic azido-acid intermediate using a chiral base like cinchonidine. mdpi.com Chromatographic methods, such as capillary electrophoresis, have also been developed for the analytical and preparative separation of amlodipine enantiomers, often using cyclodextrins as chiral selectors. nih.gov Enzymatic resolution offers another avenue, where enzymes like lipases can selectively react with one enantiomer of a racemic amlodipine derivative, allowing for the separation of the two forms. mdpi.comwur.nl

| Reactants for Amlodipine Core Synthesis | Reaction Type | Key Features |

| 2-chlorobenzaldehyde, ethyl acetoacetate, ammonia/ammonium acetate | Hantzsch Pyridine Synthesis | Multicomponent reaction, forms 1,4-dihydropyridine core. wikipedia.orgnih.govrsc.org |

| Pyrrole derivative, methyl aminocrotonate, 2-chlorobenzaldehyde | Hantzsch Reaction Variation | Aims for higher yields of intermediates. google.comchinjmap.com |

| Ethyl acetoacetate, 2-chlorobenzaldehyde, benzylamine, methyl butynoate | Aza Diels-Alder Reaction | Alternative approach to construct the 1,4-dihydropyridine ring. researchgate.net |

| Precursors for Nicotinic Acid Synthesis | Synthetic Method | Catalyst/Reagent |

| 3-Picoline (3-methylpyridine) | Ammoxidation followed by hydrolysis | Air/Ammonia, Nitrile hydratase wikipedia.org |

| 3-Cyanopyridine | Enzymatic Hydrolysis | Nitrilase nih.gov |

| Tryptophan | Biosynthesis | Biological enzymes wikipedia.org |

| Resolution Method for Racemic Amlodipine | Resolving Agent/Technique | Solvent/Conditions |

| Diastereomeric Salt Formation | L-Tartaric Acid | Dimethylformamide (DMF)/Water mdpi.com |

| Diastereomeric Salt Formation | (1S)-Camphanic acid chloride | Chromatographic separation of diastereomers wur.nl |

| Chiral Intermediate Resolution | Cinchonidine | Resolution of a racemic azido-acid intermediate mdpi.com |

| Chromatographic Separation | Cyclodextrins | Capillary Electrophoresis nih.gov |

| Enzymatic Kinetic Resolution | Lipase (B570770) (e.g., Candida antarctica lipase B) | Organic solvent (e.g., diisopropyl ether) mdpi.com |

Optimization of Reaction Conditions and Yields

The synthesis of this compound involves the reaction of amlodipine free base with nicotinic acid. The optimization of this process focuses on maximizing the yield and purity of the final product by carefully controlling various reaction parameters, including solvent choice, temperature, and reaction time.

A key process involves reacting S-(-)-amlodipine with nicotinic acid in an organic solvent. google.comgoogle.com The choice of solvent is critical; C1-C5 alkanols such as methanol, ethanol, and isopropanol are commonly used. google.com A mixture containing water, such as 95% industrial methylated spirit, has also proven effective. google.comgoogle.com

The reaction procedure typically involves creating a slurry of nicotinic acid in a solvent, to which a solution of amlodipine in the same or a compatible solvent is added. The mixture is then heated to reflux for a specific duration, generally between 3 to 5 hours, to ensure the reaction goes to completion. google.comgoogle.com Following the reflux period, the reaction mixture is cooled significantly, often to around 5°C. This cooling step is crucial for inducing the crystallization of the this compound salt, which can then be isolated by filtration. google.comgoogle.com

Further purification is often achieved through recrystallization. A mixed solvent system, such as methanol and isopropanol (commonly in a 1:9 volume ratio), is used to dissolve the crude product, which is then allowed to recrystallize upon cooling, yielding a product with high purity. google.comgoogle.com This multi-step process of reaction, crystallization, and recrystallization has been optimized to produce yields in the range of 79.3% to 81.4%. google.com In contrast, earlier synthetic methods for key intermediates of amlodipine often reported very low yields, sometimes as low as 11-30%, and required complex purification by chromatography, making them unsuitable for industrial-scale production. epo.org

The table below summarizes the optimized conditions for the synthesis of S-(-)-Amlodipine Nicotinate. google.com

Table 1: Optimized Reaction Conditions for S-(-)-Amlodipine Nicotinate Synthesis

| Parameter | Optimized Condition | Purpose |

|---|---|---|

| Reactants | S-(-)-Amlodipine and Nicotinic Acid | Formation of the nicotinate salt |

| Solvent | 95% Industrial Methylated Spirit | To dissolve reactants and facilitate the reaction |

| Temperature | Heating to reflux, followed by cooling to 5°C | To drive the reaction to completion and then induce crystallization |

| Reaction Time | 5 hours | To ensure complete salt formation |

| Purification | Recrystallization from Methanol/Isopropanol (1:9) | To achieve high purity of the final product |

| Yield | 79.3% - 81.4% | High-efficiency production |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical compounds like this compound is aimed at reducing the environmental impact of the manufacturing process. This involves the use of safer solvents, milder reaction conditions, and processes that generate less waste. ajrconline.org

A more advanced green approach involves biocatalysis, specifically the use of enzymes. rsc.org Lipase-catalyzed acylation has been explored for synthesizing amlodipine derivatives. rsc.org This enzymatic methodology offers several advantages, including mild reaction conditions and a low environmental impact, which are core tenets of green chemistry. rsc.orgresearchgate.net Although this has been demonstrated for other amlodipine amides, the principle represents a valuable pathway for the greener synthesis of this compound. rsc.org Enzymatic processes can lead to fewer by-products and are often more economically viable than traditional chemical methods. researchgate.net

Another green technology with potential application is microwave-assisted synthesis. This technique can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields with the use of less or no catalyst. ajrconline.org By reducing energy consumption and the need for harsh conditions, microwave-assisted synthesis is considered an important tool for developing more environmentally friendly chemical processes. ajrconline.org

The table below provides a comparative overview of conventional versus potential green chemistry approaches for synthesizing amlodipine salts.

Table 2: Comparison of Synthetic Approaches

| Principle | Conventional Method | Green Chemistry Approach |

|---|---|---|

| Solvents | Use of potentially hazardous organic solvents | Use of safer solvents like ethanol, isopropanol, or water. google.comwisdomlib.org |

| Catalysis | Chemical catalysts, potentially heavy metals | Biocatalysis (e.g., enzymes like lipase), reducing catalyst toxicity and waste. rsc.org |

| Energy Usage | Prolonged heating using conventional methods (e.g., oil bath). ajrconline.org | Microwave-assisted heating for rapid and efficient energy transfer. ajrconline.org |

| Reaction Conditions | High temperatures and pressures may be required | Mild conditions (ambient temperature and pressure) typical of enzymatic reactions. rsc.org |

| Yield & Purity | Can result in lower yields and require extensive purification. epo.org | Often results in higher yields and improved purity, reducing waste. ajrconline.org |

Solid State Chemistry and Crystallography of Amlodipine Nicotinate

Polymorphism and Amorphous Forms Research

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. These different forms, known as polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. This can lead to variations in physical properties such as melting point, solubility, and stability. While extensive polymorphic studies have been conducted on other salts of amlodipine (B1666008), such as the besylate and maleate (B1232345) salts google.comresearchgate.net, research specifically on amlodipine nicotinate (B505614) polymorphism is more focused.

Amlodipine nicotinate has been identified to exist in both anhydrous (water-free) and hydrous (containing water) forms. google.com The potential for different polymorphic forms of these states exists, although they are not as extensively documented in public literature as those for amlodipine besylate, which is known to exist in anhydrate, monohydrate, dihydrate, and amorphous forms. researchgate.netfigshare.com The formation of an amorphous version of this compound is possible, typically achieved by rapid cooling of a melted form of any of its crystalline hydrates, a phenomenon observed with other amlodipine salts. researchgate.netfigshare.com The amorphous state is characterized by a lack of long-range molecular order, which can affect its physical and chemical stability.

Hydrate (B1144303) and Anhydrate Crystal Forms Investigation

The investigation into this compound has primarily distinguished between its anhydrous and hydrated crystal forms. google.com A dihydrate form is noted as a particularly stable and preferred form of the compound. google.comgoogle.com

This compound Dihydrate: This form incorporates two molecules of water within its crystal structure. The presence of water molecules can significantly stabilize the crystal lattice through hydrogen bonding. It is the form often produced during initial crystallization from aqueous solvent mixtures. google.com

This compound Anhydrate: An anhydrous form of this compound can be produced by drying the dihydrate form. google.com A specific method involves heating the dihydrate at 115-125°C under reduced pressure for several hours to remove the water molecules. google.com This process can induce a phase transformation from the hydrated crystal structure to the anhydrous crystal structure. The anhydrate has a distinct melting point of 176-177°C. google.com The stability of the anhydrate versus the hydrate is dependent on environmental conditions such as temperature and relative humidity. In aqueous environments, anhydrates of other amlodipine salts have been shown to convert to a more stable dihydrate form through solvent-mediated transformation. researchgate.netresearchgate.net

Crystallization and Precipitation Processes

The method of crystallization is a critical factor in determining which solid form of this compound is produced. The process generally involves reacting amlodipine free base with nicotinic acid in a suitable solvent system. google.comgoogle.com

The choice of solvent is crucial. Organic solvents, particularly C1-C5 alkanols like methanol (B129727), ethanol, and isopropanol (B130326), are used to dissolve the reactants. google.comgoogle.com Aqueous mixtures of these solvents are also employed. google.com The process often involves the following steps:

Dissolving both amlodipine and nicotinic acid in an appropriate solvent or solvent mixture, sometimes with heating. google.com

Cooling the solution to induce nucleation and crystal growth. A specific method describes cooling the reaction mixture to 5°C to precipitate the hydrated form of this compound. google.com

A re-crystallization step may be performed to improve purity and control crystal size and form. This can involve dissolving the crude product in a mixed solvent system, such as methanol and isopropanol (e.g., in a 1:9 volume ratio), followed by slow cooling to precipitate the purified crystals. google.com

These processes are fundamental in industrial crystallization, where control over crystal nucleation, growth, and aggregation is necessary to ensure a consistent and desired solid form. researchgate.net

Solid-State Characterization Techniques

A variety of analytical techniques are employed to identify and characterize the different solid forms of this compound.

X-ray Diffraction (XRD): Powder X-ray Diffraction (PXRD) is a primary tool for distinguishing between different crystalline forms. Each crystalline solid has a unique diffraction pattern, which acts as a "fingerprint." A patent for S-(-)-amlodipine nicotinate dihydrate specifies that it can be characterized by its unique X-ray diffraction pattern. google.comgoogle.com This technique is essential for identifying polymorphs, hydrates, and anhydrates, as well as for assessing the degree of crystallinity in a sample. google.comresearchgate.net

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA) provide crucial information about the thermal behavior of the solid forms.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, and to detect phase transitions between polymorphs or the transformation from a hydrate to an anhydrate. google.comresearchgate.net For this compound anhydrate, a melting point of 176-177°C has been reported from thermal analysis. google.com

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying the water content in hydrated crystals and for studying dehydration processes. researchgate.net

The table below summarizes the characterization techniques and their applications for this compound.

| Technique | Application | Findings for this compound |

| Powder X-ray Diffraction (PXRD) | Identifies crystalline phases; distinguishes between polymorphs, hydrates, and anhydrates. | A unique diffraction pattern exists for the dihydrate form. google.comgoogle.com |

| Differential Scanning Calorimetry (DSC) | Determines melting point and detects phase transitions. | The anhydrate form has a melting point of 176-177°C. google.com |

| Thermogravimetric Analysis (TGA) | Quantifies solvent/water content; studies dehydration. | Confirms the transition from dihydrate to anhydrate upon heating. google.com |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. While a detailed single-crystal X-ray structure analysis for this compound is not widely published, the types of interactions can be inferred from its molecular structure and from studies of related compounds. nih.gov

The key interactions responsible for the crystal lattice of this compound likely include:

Ionic Interactions: The primary interaction is the ionic bond between the protonated primary amine group (-NH3+) of the amlodipine moiety and the deprotonated carboxylate group (-COO-) of the nicotinate counterion.

Hydrogen Bonding: Extensive hydrogen bonding is expected. The -NH3+ group is a strong hydrogen bond donor, while the carboxylate and ester carbonyl groups are acceptors. In the dihydrate form, water molecules act as bridges, forming additional hydrogen bonds that link different parts of the this compound molecules, contributing significantly to the stability of the crystal structure. figshare.com

π–π Stacking: The aromatic rings present in the molecule—the 2-chlorophenyl group on the dihydropyridine (B1217469) ring and the pyridine (B92270) ring of the nicotinate—can engage in π–π stacking interactions, further stabilizing the crystal packing. nih.gov

These non-covalent interactions collectively dictate the three-dimensional architecture of the crystal, which in turn determines its physicochemical properties. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of amlodipine (B1666008) nicotinate (B505614). These techniques provide detailed information about the compound's atomic and molecular composition, as well as the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of amlodipine nicotinate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is used to identify the hydrogen atoms within the molecule. For amlodipine, characteristic chemical shifts can be observed. For instance, in a ¹H NMR spectrum of amlodipine, specific peaks corresponding to the protons of the dihydropyridine (B1217469) ring, the ethyl and methyl ester groups, and the aminoethoxy side chain can be identified. drugbank.comnih.gov Theoretical calculations using methods like Density Functional Theory (DFT) have been successfully employed to reproduce the experimental ¹H NMR spectrum of amlodipine besylate, further confirming the assignments of the chemical shifts. researchgate.netresearchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Solid-state ¹³C CP/MAS NMR has been used to study amlodipine, with theoretical calculations of nuclear magnetic shielding tensors aiding in the interpretation of the spectra. researchgate.net Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can further correlate the proton and carbon signals, providing a more complete picture of the molecular connectivity. nih.gov

Below is a table summarizing typical ¹H NMR spectral data for amlodipine.

| Functional Group | Chemical Shift (ppm) |

| Aromatic Protons | 7.18 - 7.49 |

| Dihydropyridine NH | 5.34 |

| CH (Dihydropyridine Ring) | 4.62 - 4.71 |

| OCH₂ (Ester) | 4.06 - 4.10 |

| OCH₂ (Side Chain) | 3.80 - 3.82 |

| NCH₂ | 3.25 - 3.27 |

| CH₃ (Ester) | 3.61 |

| CH₃ (Dihydropyridine Ring) | 2.29 |

| CH₃ (Ester) | 1.15 - 1.18 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a widely used technique for the qualitative and quantitative analysis of amlodipine. The IR spectrum of amlodipine exhibits characteristic absorption bands corresponding to its various functional groups. cyberleninka.ruresearchgate.net For example, the stretching vibration of the N-H group is typically observed around 3310 cm⁻¹, while the C=O stretching of the ester groups appears at approximately 1670 cm⁻¹. researchgate.net A quantitative FT-IR method has been developed for the determination of amlodipine besylate in bulk and tablet forms by measuring the absorbance of the carbonyl group (C=O) peak at 1676 cm⁻¹. rjpbcs.com

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. It has been utilized to investigate the effects of amlodipine on atherosclerotic plaque development by providing non-destructive evaluation of the chemical composition of the aorta. nih.gov Theoretical calculations have also been used to reproduce the experimental FT-IR and Raman spectra of amlodipine besylate, with a mean deviation of 6.0 cm⁻¹ and 7.7 cm⁻¹ respectively, aiding in the assignment of vibrational modes. researchgate.netresearchgate.net

Key IR absorption bands for amlodipine are presented in the table below.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretching | ~3310 |

| O-H Stretching | ~3000 |

| C=O Stretching (Ester) | ~1670-1676 |

| C=C Stretching (Aromatic) | ~1202, 1125 |

| C-O Stretching | ~1095, 1034, 1049 |

| C-H Bending (Aromatic) | ~869, 838, 791 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Visible spectrophotometry is a simple and rapid method for the quantitative analysis of amlodipine. The method is based on the measurement of the absorption of UV-Vis radiation by the molecule. Amlodipine exhibits a characteristic absorption maximum (λmax) in the UV region, which can be used for its quantification.

Several UV spectrophotometric methods have been developed and validated for the determination of amlodipine in pharmaceutical dosage forms. nih.govzealjournals.com These methods are typically performed at a λmax of around 238 nm or 239 nm. nih.govresearchgate.netresearchgate.net Another method reported a λmax of 366 nm for the assay of amlodipine besylate. ijpcbs.com The linearity of these methods is generally observed in the concentration range of 4-35 µg/mL. nih.govresearchgate.netresearchgate.netijpcbs.com

Chromatographic Methods for Purity and Related Substances Determination

Chromatographic techniques are essential for assessing the purity of this compound and for detecting and quantifying any related substances or impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most widely used chromatographic techniques for the analysis of amlodipine and its related substances due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC): A multitude of HPLC methods have been developed for the determination of amlodipine in pharmaceutical formulations and biological fluids. medcraveonline.comnih.govresearchgate.net These methods typically employ a reversed-phase column, such as a C8 or C18 column, and a mobile phase consisting of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov Detection is commonly performed using a UV detector at a wavelength of 237 nm or 239 nm. nih.govnih.govresearchgate.net A "green" HPLC method has also been developed using an ethanol-based mobile phase for the determination of related substances of amlodipine, demonstrating a commitment to environmentally friendly analytical practices. researchgate.netceon.rs

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers advantages over HPLC in terms of speed, resolution, and sensitivity. A UPLC method has been developed for the simultaneous quantification of amlodipine besylate, hydrochlorothiazide, and valsartan (B143634) in a fixed-dose combination tablet. mdpi.com This method demonstrated good separation of the three active pharmaceutical ingredients in a short run time. mdpi.com

The following table summarizes typical parameters for an HPLC method for amlodipine analysis.

| Parameter | Condition |

| Column | C18 (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase | Potassium dihydrogen orthophosphate buffer : Acetonitrile (e.g., 45:55 v/v) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection Wavelength | 237 nm or 239 nm |

| Column Temperature | 40 °C |

| Injection Volume | 20 µL |

Mass Spectrometry (MS) Coupling for Identification

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the identification and characterization of amlodipine and its related substances, including degradation products.

LC-MS/MS: LC-MS/MS has been extensively used to study the degradation products of amlodipine under various stress conditions. nih.gov By establishing a complete fragmentation pathway of the drug, it is possible to characterize the structures of the degradation products. nih.gov This technique has been instrumental in identifying metabolites of amlodipine in biological matrices. nih.gov A highly sensitive and robust LC-MS/MS bioassay has been developed for the quantification of amlodipine in plasma, which is crucial for pharmacokinetic studies. nih.gov

Impurity Profiling and Degradation Product Analysis

Impurity profiling is a critical aspect of pharmaceutical quality control, as impurities can arise from the manufacturing process or from the degradation of the API over time. daicelpharmastandards.com The core structure of this compound is the amlodipine base, which is susceptible to degradation under various stress conditions.

The identification of impurities in this compound involves assessing both those arising from the synthesis process and those formed through degradation. While specific impurities related to the nicotinic acid counter-ion are possible, most known impurities are associated with the amlodipine molecule itself.

Forced degradation studies, conducted under conditions outlined by the International Conference on Harmonisation (ICH), are essential for identifying potential degradation products. lcms.cz Amlodipine is known to be unstable in acidic and alkaline conditions and susceptible to oxidation and photolysis. researchgate.netnih.gov The primary degradation pathway involves the oxidative aromatization of the dihydropyridine ring to form a pyridine (B92270) derivative, often referred to as Impurity D. lcms.cznih.gov

Studies on amlodipine besylate, a different salt form, have provided significant insight into potential impurities that are also relevant for this compound due to the shared API. These impurities are typically identified and characterized using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net

Table 1: Known Impurities and Degradation Products of Amlodipine

| Impurity Name | Type | Common Formation Condition(s) |

|---|---|---|

| Amlodipine EP Impurity A | Process/Degradation | - |

| Amlodipine EP Impurity D | Degradation | Oxidative, Acidic, Photolytic |

| Amlodipine EP Impurity F | Process/Degradation | Oxidative, Thermal, Photolytic |

| (R)-Amlodipine | Process (Chiral) | Synthesis |

| (S)-Amlodipine | Process (Chiral) | Synthesis |

This table contains impurities commonly associated with the amlodipine active ingredient. The specific profile for this compound would require dedicated studies.

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect a decrease in the amount of the API due to degradation. For this compound, this typically involves the development of a robust High-Performance Liquid Chromatography (HPLC) method.

The process begins with forced degradation (stress testing) of this compound under various conditions such as acid and base hydrolysis, oxidation, heat, and exposure to light. technologynetworks.com For instance, significant degradation of amlodipine has been observed under strong acidic (e.g., 5 mol/L HCl), basic (e.g., 5 mol/L NaOH), and oxidative (e.g., 3% H₂O₂) conditions. researchgate.net

Once degradation is achieved, a chromatographic method, most commonly reverse-phase HPLC (RP-HPLC), is developed to separate the intact drug from all the formed degradation products. technologynetworks.comscirp.org The method must demonstrate specificity, proving that the API peak is free from interference from impurities, degradants, or placebo components. eijppr.com The use of a photodiode array (PDA) detector is common as it can help in assessing the peak purity. scirp.org

Table 2: Summary of Amlodipine Degradation Under ICH Stress Conditions

| Stress Condition | Extent of Degradation | Key Degradation Products |

|---|---|---|

| Acid Hydrolysis (e.g., 0.1 N HCl) | Significant (e.g., 30-75%) researchgate.nettechnologynetworks.com | Pyridine derivative (Impurity D) and others lcms.czresearchgate.net |

| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Significant (e.g., up to 95%) technologynetworks.com | Multiple degradation peaks observed technologynetworks.com |

| Oxidative (e.g., 3% H₂O₂) | Significant (e.g., 80-90%) researchgate.nettechnologynetworks.com | Pyridine derivative (Impurity D) lcms.czresearchgate.net |

| Photolytic | Moderate (e.g., ~32%) researchgate.net | Pyridine derivative (Impurity D) and numerous other photoproducts nih.gov |

| Thermal | Generally stable, minor degradation lcms.cz | Minor increase in unknown impurities |

Data is primarily based on studies of amlodipine besylate but is indicative of the behavior of the amlodipine molecule.

Physicochemical Characterization Methodologies (e.g., Solubility, Hygroscopicity, Adhesion Properties)

The physicochemical properties of an API salt can significantly influence its formulation, stability, and bioavailability. This compound was developed to offer improved physicochemical characteristics. google.comresearchgate.net

Solubility : this compound has been shown to exhibit higher solubility than amlodipine besylate. google.com Furthermore, its pH at saturation is closer to the physiological pH of human blood (approx. 7.4), which may improve its biocompatibility. google.com The free base of amlodipine is slightly soluble in water, while the solubility of its salts, like the besylate form, is also described as slightly soluble in water but freely soluble in methanol (B129727). nih.govcabidigitallibrary.org Amlodipine is also soluble in organic solvents like DMSO, DMF, and ethanol. chemicalbook.comcaymanchem.com

Hygroscopicity : Hygroscopicity is the tendency of a substance to absorb moisture from the air. A patent for this compound describes it as having good non-hygroscopic properties, which is a desirable trait for solid dosage form manufacturing and stability. google.com In contrast, different crystalline forms of amlodipine besylate can show varying abilities to uptake water. cabidigitallibrary.orgnih.gov

Adhesion Properties : Adhesion, or the tendency of the powder to stick to surfaces like tablet punches during manufacturing, can cause significant processing issues. This compound has demonstrated superior anti-adhesion properties compared to amlodipine besylate. google.com In a test using a conventional tablet press, the amount of this compound adhering to the punch was significantly lower than that of amlodipine besylate, indicating better processability. google.com In a different context, studies have shown that the amlodipine molecule can inhibit the adhesion of certain cells to the vascular endothelium, an effect potentially related to its lipophilic nature. ahajournals.org

Table 3: Comparative Physicochemical Properties

| Property | This compound | Amlodipine Besylate (for comparison) |

|---|---|---|

| Solubility | Higher than besylate salt google.com | Slightly soluble in water cabidigitallibrary.org |

| pH at Saturation | Closer to physiological pH (7.4) google.com | Lower pH at saturation google.com |

| Hygroscopicity | Good non-hygroscopicity google.com | Can form hydrates; depends on crystalline form cabidigitallibrary.orgnih.gov |

| Adhesion | Superior anti-adhesion properties google.com | More adhesive to tablet punches google.com |

Validation of Analytical Methods according to ICH Guidelines

Any analytical method developed for the quantification of this compound and its impurities must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. scirp.orgiscientific.orgnih.gov Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis. The key validation parameters include:

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. eijppr.com For impurity methods, this involves demonstrating that degradation products and other impurities are well-resolved from the main drug peak. scirp.org

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) value of >0.999 is typically desired. eijppr.com

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, spiking a placebo with known amounts of the API at different concentration levels. Recoveries are typically expected to be within 98-102%. eijppr.com

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval.

Intermediate Precision : Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Reproducibility : Precision between laboratories. The precision is expressed as the Relative Standard Deviation (%RSD), which should typically be not more than 2.0%. eijppr.com

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. iscientific.org

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. iscientific.org

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, flow rate, temperature), providing an indication of its reliability during normal usage. iscientific.org

Table 4: Typical ICH Validation Parameters and Acceptance Criteria for an HPLC Assay

| Parameter | Typical Acceptance Criteria | Example Finding (from literature for Amlodipine) |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9999 eijppr.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.29% eijppr.com |

| Precision (% RSD) | ≤ 2.0% | Intermediate Precision: 0.17% eijppr.com |

| Specificity | No interference at the analyte's retention time | Peak purity data indicates no co-eluting peaks |

| Robustness (% RSD) | ≤ 2.0% | %RSD < 2% across varied conditions iscientific.org |

Preclinical Pharmacological and Mechanistic Studies

In Vitro Receptor Binding and Ion Channel Modulation Studies

In vitro studies have been crucial in defining the molecular targets of the amlodipine (B1666008) component of amlodipine nicotinate (B505614). Experimental data indicate that amlodipine binds to both dihydropyridine (B1217469) and non-dihydropyridine binding sites on L-type calcium channels. ncats.io As a dihydropyridine calcium antagonist, it selectively inhibits the transmembrane influx of calcium ions. ncats.io

The primary molecular target for the amlodipine component is the L-type voltage-gated calcium channel, specifically the Cav1.2 channel, which is predominant in cardiac and vascular smooth muscle myocytes. nih.gov Amlodipine functions as an allosteric modulator of these channels. nih.gov The S(-)-enantiomer of amlodipine is the pharmacologically active isomer, being approximately 1000-fold more active than the R(+)-enantiomer. nih.gov

The nicotinic acid component's primary molecular target is the G protein-coupled receptor GPR109A, which is found on the surface of cells like adipocytes. patsnap.com

Cellular and Molecular Mechanisms of Action

The therapeutic effects of amlodipine nicotinate arise from the distinct and complementary cellular and molecular actions of its two constituent parts. patsnap.com

The amlodipine component of the compound is a peripheral arterial vasodilator that acts directly on vascular smooth muscle. drugbank.com Its primary mechanism is the inhibition of calcium ion influx through L-type calcium channels. patsnap.comresearchgate.net The contraction of vascular smooth muscle is dependent on the influx of extracellular calcium ions. ncats.io By blocking this influx, amlodipine causes vascular smooth muscle cells to relax, leading to vasodilation and a subsequent reduction in peripheral vascular resistance. patsnap.comwikipedia.org This effect is more pronounced on vascular smooth muscle cells than on cardiac muscle cells. ncats.iowikipedia.org This angioselectivity is a key feature of amlodipine's action. wikipedia.org The downstream effect of reduced intracellular calcium includes decreased binding to calmodulin, which in turn leads to reduced activation of myosin light chain kinase and ultimately, a reduction in smooth muscle contraction. youtube.com

| Molecular Target | Mechanism | Cellular Outcome | Physiological Effect |

|---|---|---|---|

| L-type Calcium Channels | Inhibition of Ca2+ influx | Relaxation of vascular smooth muscle | Vasodilation, Reduced Peripheral Resistance |

| Calmodulin | Reduced binding due to lower intracellular Ca2+ | Decreased activation of Myosin Light Chain Kinase | Inhibition of muscle contraction |

The combination of amlodipine and nicotinic acid in a single compound offers potential dual therapeutic effects at a mechanistic level. patsnap.com The vasodilatory actions of both components are complementary. Amlodipine directly causes vasodilation by blocking calcium channels in vascular smooth muscle, while nicotinic acid induces vasodilation through a prostaglandin-mediated pathway. patsnap.com This dual mechanism provides a more comprehensive approach to reducing vascular resistance. patsnap.com Furthermore, the lipid-lowering effects of the nicotinic acid component may offer additional cardiovascular benefits beyond blood pressure reduction, particularly for patients with co-existing dyslipidemia. patsnap.compatsnap.com

In Vivo Preclinical Models for Cardiovascular Effects

The cardiovascular effects of this compound and its components have been evaluated in various animal models.

Preclinical studies in animal models have confirmed the antihypertensive effects of this compound. A comparative study was conducted on the effects of S-amlodipine nicotinate and amlodipine besylate on the arterial pressure of awake rats. nih.gov The results demonstrated that both substances produced a statistically significant and long-lasting decrease in the arterial pressure of the animals. nih.gov The study also noted that S-amlodipine nicotinate slightly exceeded amlodipine besylate in terms of both the strength and duration of its hypotensive effect. nih.gov Other animal models used to study the effects of amlodipine on cardiovascular parameters include feline and canine models. nih.govresearchgate.net In a canine model of regional myocardial ischemia, amlodipine was shown to reduce infarct size. nih.gov In hypertensive cats, amlodipine effectively reduced systolic blood pressure. researchgate.net

| Animal Model | Compound Tested | Key Finding | Reference |

|---|---|---|---|

| Awake Rats | S-amlodipine nicotinate | Produced a statistically significant, long-term decrease in arterial pressure. | nih.gov |

| Hypertensive Cats | Amlodipine | Effectively reduced systolic blood pressure. | researchgate.net |

| Canine Model of Myocardial Ischemia | Amlodipine | Reduced infarct size. | nih.gov |

Studies on Cerebral Circulation in Experimental Conditions

Preclinical research indicates that amlodipine has a positive impact on cerebral circulation. In experimental settings, amlodipine has been shown to modify the autoregulation of cerebral blood flow (CBF). A study on hypertensive rats demonstrated that treatment with amlodipine preserved cerebral perfusion at lower blood pressure levels. The lower limit of CBF autoregulation, which is the mean arterial pressure at which CBF starts to decrease, was significantly shifted to a lower pressure in the amlodipine-treated group (107 +/- 9 mm Hg) compared to the control group (133 +/- 5 mm Hg), suggesting a protective effect under hypotensive conditions. nih.gov While the baseline CBF remained similar between the treated (36 +/- 4 ml/100 g/min ) and control (40 +/- 5 ml/100 g/min ) groups, the mean arterial pressure was significantly lowered in the amlodipine-treated rats. nih.gov

Furthermore, studies in hypertensive patients have shown that amlodipine can lead to a reduction in cerebral vascular resistance and an improvement in arterial blood filling in the brain. nih.gov These effects may be linked to the known ability of amlodipine to increase cardiac output. nih.gov In comparative studies involving animal models of brain injury, S-amlodipine nicotinate was found to enhance cerebral blood flow more effectively than nimodipine, particularly in instances of ischemic and hemorrhagic brain injury. researchgate.net This suggests a potentially superior cerebrovascular activity of S-amlodipine nicotinate in pathological conditions. researchgate.net

The mechanism behind these effects is tied to the vasodilation of cerebral arteries. Calcium channel blockers like amlodipine and nicardipine (B1678738) are known to act on the smooth muscle cells of blood vessels, causing them to relax and widen. wikipedia.orgfrontiersin.org This action is not limited to systemic circulation but also extends to the microvasculature of the brain, potentially improving blood flow at a microvascular level. frontiersin.org

Interactive Table: Effect of Amlodipine on Cerebral Blood Flow Autoregulation in Hypertensive Rats

| Group | Baseline Mean Arterial Pressure (mm Hg) | Baseline Cerebral Blood Flow (ml/100 g/min) | Lower Limit of CBF Autoregulation (mm Hg) |

|---|---|---|---|

| Amlodipine-treated | Lowered by 29 mm Hg vs. control | 36 ± 4 | 107 ± 9 |

| Control | Not specified | 40 ± 5 | 133 ± 5 |

Data from Cai et al., 1996. nih.gov

Comparative Pharmacodynamic Studies in Animal Models (e.g., S-(-)-amlodipine nicotinate vs. racemic amlodipine besylate)

Comparative studies have been conducted to evaluate the pharmacodynamic profiles of different formulations of amlodipine. In a study involving healthy human volunteers, a single 5 mg dose of this compound was compared to amlodipine besylate. The pharmacodynamic parameters, including systolic and diastolic blood pressures and pulse rates, showed no significant differences between the two formulations, indicating similar effects on these cardiovascular measures. researchgate.net

A clinical trial comparing S-(-)-amlodipine nicotinate with racemic amlodipine besylate in adult Korean patients with mild to moderate hypertension provided further insights. nih.gov After eight weeks of treatment, the reduction in sitting diastolic blood pressure (SiDBP) with S-(-)-amlodipine nicotinate was non-inferior to that of racemic amlodipine besylate. nih.gov The response rates for SiDBP were also comparable between the two groups. nih.gov

The following table summarizes the key pharmacodynamic findings from the comparative study in hypertensive patients:

Interactive Table: Comparative Efficacy of S-(-)-amlodipine nicotinate and Racemic Amlodipine Besylate in Hypertensive Patients (8-week treatment)

| Parameter | S-(-)-amlodipine nicotinate Group | Racemic Amlodipine Besylate Group |

|---|---|---|

| Baseline Mean SiSBP (mm Hg) | 142.6 (11.3) | 141.8 (8.3) |

| Baseline Mean SiDBP (mm Hg) | 94.9 (4.8) | 96.1 (4.9) |

| Mean Change in SiSBP (mm Hg) | -17.6 (11.2) | -18.6 (12.3) |

| SiDBP Response Rate | 92.7% | 88.0% |

Data from a multicenter, randomized, double-blind clinical trial. nih.gov

These findings suggest that S-(-)-amlodipine nicotinate at half the dose of racemic amlodipine besylate provides a similar therapeutic effect in terms of blood pressure reduction. banglajol.infonih.gov

Investigation of Stereoisomer-Specific Pharmacological Activities

Amlodipine is a racemic mixture, meaning it consists of two stereoisomers: the S-(-)- and R-(+)-enantiomers. bhu.ac.inmdpi.com Preclinical and clinical studies have revealed distinct pharmacological profiles for each isomer. bhu.ac.inmdpi.com

The primary therapeutic activity of amlodipine resides in the S-(-)-enantiomer. banglajol.info It is the S-isomer that exhibits potent calcium channel blocking activity, leading to vasodilation and the subsequent reduction in blood pressure. bhu.ac.in In fact, the S-enantiomer is reported to have approximately 1000-fold greater affinity for the dihydropyridine receptor site compared to the R-enantiomer. nih.gov

In contrast, the R-(+)-amlodipine isomer is largely inactive as a calcium channel blocker. banglajol.info Some research suggests that the R-isomer may be associated with certain side effects, such as peripheral edema, potentially through mechanisms involving nitric oxide release. bhu.ac.in The development of single-enantiomer formulations, such as S-(-)-amlodipine, aims to leverage the therapeutic benefits while potentially reducing the adverse effects associated with the racemic mixture. nih.gov

Studies have also shown stereoselective differences in how the enantiomers interact with metabolic enzymes like cytochrome P450 (CYP). For instance, S-amlodipine was found to be a stronger reversible inhibitor of CYP3A, while R-amlodipine exhibited more potent time-dependent inhibition of the same enzyme. mdpi.com

Interactive Table: Pharmacological Properties of Amlodipine Stereoisomers

| Stereoisomer | Primary Pharmacological Activity | Receptor Affinity |

|---|---|---|

| S-(-)-amlodipine | Potent calcium channel blocker | ~1000-fold greater than R-isomer |

| R-(+)-amlodipine | Largely inactive as a calcium channel blocker | Significantly lower than S-isomer |

Information compiled from multiple sources. banglajol.infobhu.ac.innih.gov

Antioxidant Activity and Apoptosis Modulation in Preclinical Settings

Beyond its calcium channel blocking effects, amlodipine has demonstrated antioxidant properties and the ability to modulate apoptosis in preclinical models.

A study using rat cerebellar granule cells as a model for neuronal apoptosis found that amlodipine exhibited potent neuroprotective activity. nih.gov It was shown to inhibit spontaneous neuronal apoptosis, a process linked to cerebrovascular and neurodegenerative diseases. nih.gov This anti-apoptotic effect is thought to be related to amlodipine's ability to attenuate excessive intracellular calcium influx and inhibit cellular oxidative stress. nih.gov The study also revealed that amlodipine could inhibit free radical-induced damage to membrane lipids in a dose-dependent manner, an action independent of its calcium channel modulation. nih.gov

The antioxidant effects of calcium channel blockers, including those of the dihydropyridine class to which amlodipine belongs, have been correlated with the preservation of cellular glutathione (B108866) levels. nih.gov In endothelial cells subjected to free radical injury, calcium channel blockers provided protection against cell death, and this protection was significantly correlated with the maintenance of glutathione, a key intracellular antioxidant. nih.gov The mechanism appears to be related to their ability to prevent lipid peroxidation. nih.gov

Formulation Science and Advanced Drug Delivery System Research

Excipient Compatibility Studies

The compatibility of an active pharmaceutical ingredient (API) with various excipients is a critical pre-formulation step to ensure the stability and efficacy of the final dosage form. For amlodipine (B1666008) nicotinate (B505614), and its related salt S-(-)-amlodipine nicotinate, good physicochemical properties such as solubility, stability, non-hygroscopicity, and processability are essential for tablet formulation. google.comgoogle.com Studies have shown that amlodipine nicotinate is compatible with common excipients used in tablet manufacturing. For instance, compatibility has been demonstrated with diluents like microcrystalline cellulose (B213188) and anhydrous dibasic calcium phosphate (B84403). google.com

Preformulation studies for amlodipine besylate, a closely related salt, have assessed compatibility with a range of excipients intended for orodispersible tablets (ODTs). These included microcrystalline cellulose as a diluent, sodium starch glycolate (B3277807) and crospovidone as superdisintegrants, and sodium lauryl sulfate (B86663) as a wetting agent. researchgate.net The findings from these studies, which showed compatibility, can provide a foundational understanding for formulating this compound. researchgate.net

Formulation Development for Enhanced Stability (e.g., photostability)

Amlodipine is known to be a photosensitive drug, necessitating the development of formulations that protect it from light-induced degradation. researchgate.netscispace.com this compound has been specifically highlighted for its improved photostability compared to other salts like amlodipine besylate. google.com This enhanced stability is a key advantage in developing a robust pharmaceutical product. google.comgoogle.com

Various strategies have been explored to enhance the photostability of amlodipine formulations in general, which can be applied to this compound. These include:

Inclusion Complexes: The formation of inclusion complexes with cyclodextrins has been shown to significantly increase the stability of amlodipine. nih.govresearchgate.net One study found that the residual concentration of amlodipine in cyclodextrin (B1172386) inclusion complexes was 90% after significant light exposure. nih.govresearchgate.net

Liposomes and Microspheres: Encapsulation in liposomes and microspheres also offers photoprotection. nih.govresearchgate.net Microspheres, in particular, demonstrated excellent results with a 97% residual concentration of the drug after light exposure. nih.govresearchgate.net

Coating Techniques: The use of coating agents like titanium dioxide in tablet formulations can provide a physical barrier against light. scispace.com

Research on amlodipine besylate tablets packed in Alu/PVC/PVDC blister packaging indicated satisfactory photostability, suggesting that appropriate primary packaging is also a crucial factor in protecting the drug from degradation. researchgate.netceon.rs

Novel Delivery Systems for this compound

To improve patient compliance and the therapeutic profile of amlodipine, various novel drug delivery systems have been investigated. While much of the research has been conducted with amlodipine besylate, the principles are applicable to this compound.

Controlled-Release and Modified-Release Formulations

The development of controlled-release and modified-release formulations aims to maintain therapeutic drug concentrations over an extended period, reducing dosing frequency and potential side effects. For amlodipine, this has been explored through various approaches:

Floating Drug Delivery Systems: These systems are designed to remain in the stomach for a prolonged period, allowing for a slow and sustained release of the drug. nih.gov Formulations often utilize hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) and effervescent agents to achieve buoyancy. scispace.comnih.gov

Bilayer Tablets: These tablets can be designed to have an immediate-release layer and a controlled-release layer, providing both a rapid onset of action and sustained therapeutic effect. nih.gov

Extended-Release Tablets: Studies have been conducted to develop extended-release tablets with specific release kinetics to minimize fluctuations in plasma drug concentrations. jrespharm.com

Solid Dispersions and Inclusion Complexes

Solid dispersions and inclusion complexes are techniques used to enhance the solubility and dissolution rate of poorly water-soluble drugs.

Solid Dispersions: The dispersion of amlodipine besylate in carriers like crospovidone using the solvent evaporation method has been shown to significantly enhance its dissolution rate. sphinxsai.com The drug exists in an amorphous form within the dispersion, which contributes to the improved dissolution. sphinxsai.com Studies have also explored the use of polyethylene (B3416737) glycols (PEG 4000 and PEG 6000) as carriers, which also led to increased solubility. humanjournals.com

Inclusion Complexes: As mentioned earlier, cyclodextrins can form inclusion complexes with amlodipine, which not only improves photostability but can also enhance solubility. nih.govresearchgate.net

Nanoparticle and Liposomal Formulations

Nanotechnology-based drug delivery systems offer the potential for targeted delivery and improved bioavailability.

Nanoparticles: Amlodipine besylate-loaded polymeric nanoparticles have been prepared to enhance the dissolution rate of the drug. researchgate.net These nanoparticles can provide a controlled drug release pattern. researchgate.net Research has also explored loading amlodipine onto diamond nanoparticles as a novel drug delivery system. dovepress.com

Liposomal Formulations: Liposomes, which are spherical vesicles composed of lipid bilayers, can encapsulate both hydrophilic and lipophilic drugs. nih.gov They are used to deliver drugs to specific sites and can protect the drug from degradation. nih.govnih.gov The incorporation of amlodipine into liposomes has been shown to increase its stability. nih.govresearchgate.net

Processability and Manufacturing Considerations for Pharmaceutical Forms

The processability of a drug substance is a critical factor in the development of a commercially viable pharmaceutical product. This compound has been reported to possess good processability for tablet formulation. google.comgoogle.com

Key considerations in the manufacturing of this compound dosage forms include:

Flow Properties: The powder blend must have good flow properties to ensure uniform die filling during tableting. Pre-formulation studies assess parameters like angle of repose, bulk density, and tapped density to optimize flow. researchgate.net

Compressibility: The ability of the powder to be compressed into a tablet of sufficient hardness without sticking to the punches is crucial. This compound has demonstrated superior anti-adhesion properties compared to amlodipine besylate, which is a significant advantage in manufacturing. google.com

Stability during Processing: The manufacturing process, including steps like granulation and compression, should not lead to the degradation of the drug. The inherent stability of this compound is beneficial in this regard. google.comgoogle.com

Direct Compression: When feasible, direct compression is a preferred method for tablet manufacturing as it involves fewer steps and is more cost-effective. The good processability of this compound makes it a suitable candidate for this method. scispace.com

Comparative Stability Studies of this compound Formulations

The selection of a specific salt form for an active pharmaceutical ingredient (API) is a critical decision in drug formulation, as it can significantly influence the drug's physicochemical properties, including its stability. Amlodipine, a widely used calcium channel blocker, is available in several salt forms, with amlodipine besylate being the most common. However, newer salts, such as this compound, have been developed to potentially offer improved characteristics. nih.gov The chemical stability of the final dosage form is paramount, ensuring that the drug remains potent and safe throughout its shelf life. Research into the comparative stability of different amlodipine salt formulations provides crucial insights for formulation scientists.

Detailed Research Findings

Investigations into the chemical stability of this compound, particularly in comparison to amlodipine besylate, have been conducted to assess its suitability for solid dosage forms. One key study focused on the stability of tablets formulated with either this compound or amlodipine besylate. lcms.cz In this research, tablets were prepared by blending the respective amlodipine salt with a vehicle composed of microcrystalline cellulose and anhydrous dibasic calcium phosphate in a 50:50 ratio. These tablets were then subjected to accelerated stability testing by storing them in sealed vials at 50°C and 60% relative humidity for three weeks. lcms.cz

The results of this comparative analysis revealed a notable difference in the stability between the two salt forms under these stress conditions. The formulation containing this compound demonstrated superior chemical stability, with a significantly lower degree of degradation compared to the amlodipine besylate formulation. lcms.cz After the three-week period, the tablets formulated with this compound retained 99.1% of the initial drug content, indicating minimal degradation. In contrast, the tablets made with amlodipine besylate showed a more pronounced degradation, with only 92.5% of the initial amlodipine content remaining. lcms.cz

This finding suggests that the nicotinate salt of amlodipine imparts greater stability to the molecule within this specific formulation matrix. The inherent degradation pathways of amlodipine, which can be susceptible to hydrolysis and photolysis, underscore the importance of such stability improvements. nih.govpsu.edusemanticscholar.org The choice of excipients can also play a significant role in the stability of amlodipine formulations. For instance, studies on amlodipine besylate have shown that interactions with certain excipients, such as the Maillard reaction with lactose, can lead to degradation. kfupm.edu.sa While specific excipient compatibility studies for this compound are less common, the enhanced stability observed in the comparative study highlights its potential as a robust alternative to the besylate salt for developing stable solid dosage forms. lcms.cz

The interactive table below summarizes the findings from the comparative stability study.

Table 1. Comparative Chemical Stability of this compound and Amlodipine Besylate Tablets. lcms.cz

Comparative Pharmacokinetic Methodologies and Bioequivalence Studies Preclinical and Healthy Subject Methodologies

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Models

Preclinical studies in animal models, such as rats, provide foundational knowledge of a drug's pharmacokinetic profile. Following oral administration in rats, amlodipine (B1666008) is slowly absorbed. magtechjournal.com Studies have shown that the time of administration can significantly influence its pharmacokinetics, with evening doses resulting in higher plasma concentrations and a larger area under the curve (AUC) compared to morning administration. magtechjournal.com This suggests a chronopharmacokinetic effect on the absorption and clearance of amlodipine in rats. magtechjournal.combvsalud.org

Amlodipine is extensively metabolized in the liver. nih.govnih.gov In rats, metabolism involves oxidation to a pyridine (B92270) derivative and subsequent biotransformation of the side chains. nih.gov While metabolites are common across species, some dihydropyridine (B1217469) derivatives have been identified as metabolites specifically in rats and dogs. nih.gov These metabolites have not been found to possess significant calcium antagonist activity. nih.gov

Excretion studies using radiolabeled amlodipine in rats show that approximately 38% of the administered dose is recovered in the urine, with the remainder excreted in the feces, indicating complete absorption of the radiolabeled compound. nih.gov The volume of distribution in rats is large, and the drug is highly bound to plasma proteins. nih.govnih.govresearchgate.net The elimination half-life in rats is notably shorter than in humans, averaging around 3 hours. nih.gov

Bioequivalence Methodologies for Salt Forms (e.g., Nicotinate (B505614) vs. Besylate)

Bioequivalence studies are crucial to determine if different salt forms of a drug, such as amlodipine nicotinate and amlodipine besylate, can be used interchangeably. These studies are typically conducted in healthy human volunteers and involve a randomized, crossover design. nih.govresearchgate.net

Assessment of Rate and Extent of Absorption

The rate and extent of absorption are primary endpoints in bioequivalence studies. A study comparing this compound and amlodipine besylate in healthy male volunteers found that the two formulations were equivalent in terms of the rate and extent of amlodipine absorption. nih.gov The 90% confidence intervals for the ratios of the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) fell within the predetermined equivalence range of 80-125%. nih.gov This indicates that the nicotinate salt does not significantly alter the absorption profile of amlodipine compared to the besylate salt. Similar bioequivalence has been demonstrated between amlodipine besylate and other salt forms like amlodipine maleate (B1232345) and amlodipine orotate. researchgate.netnih.gov

Plasma Concentration-Time Profile Analysis

The analysis of plasma concentration-time profiles provides a detailed comparison of the pharmacokinetic behavior of different salt forms. In a comparative study, the mean plasma concentration-time curves for this compound and amlodipine besylate were superimposable, indicating similar absorption, distribution, and elimination phases. nih.gov Following a single oral dose, peak plasma concentrations (Cmax) of amlodipine are typically reached between 6 and 12 hours. nih.govfda.gov

A randomized, two-way crossover study involving 18 healthy male volunteers compared a single 5 mg dose of this compound (test) and amlodipine besylate (reference). nih.gov The mean Cmax was 3.87 ± 1.04 ng/mL for the nicotinate form and 4.01 ± 0.60 ng/mL for the besylate form. nih.gov The mean area under the curve from time zero to infinity (AUC0-∞) was 190.91 ± 60.49 ng·h/mL for the nicotinate and 203.15 ± 52.05 ng·h/mL for the besylate. nih.gov These findings demonstrate comparable plasma exposure for both salt forms.

| Pharmacokinetic Parameter | This compound (5 mg) | Amlodipine Besylate (5 mg) |

| Cmax (ng/mL) | 3.87 ± 1.04 | 4.01 ± 0.60 |

| AUC0-∞ (ng·h/mL) | 190.91 ± 60.49 | 203.15 ± 52.05 |

| Data from a comparative study in healthy male volunteers. nih.gov |

Comparative Half-Life and Clearance Determinations

The elimination half-life (t1/2) and clearance (CL) are critical parameters for determining dosing frequency and assessing drug accumulation. Amlodipine is characterized by a long terminal elimination half-life, generally ranging from 30 to 50 hours in humans. nih.govresearchgate.netnih.gov This long half-life is a result of its low clearance and large volume of distribution. johnshopkins.edunih.gov

Pharmacokinetic Interactions with Other Chemical Entities (Preclinical)

Preclinical studies in rats have investigated the potential for pharmacokinetic interactions between amlodipine and other compounds. One such study examined the effect of triptolide (B1683669) on the pharmacokinetics of amlodipine. nih.gov Pre-treatment with triptolide was found to significantly increase the Cmax and AUC of amlodipine, suggesting that triptolide may inhibit the metabolism of amlodipine, likely through the CYP3A4 enzyme system. nih.gov

Another study in rats investigated the interaction between amlodipine and warfarin (B611796). biomolther.org The oral co-administration of amlodipine increased the oral bioavailability of warfarin. biomolther.org This effect was attributed to the inhibition of CYP3A4-mediated metabolism of warfarin in the intestine and/or liver by amlodipine. biomolther.org However, amlodipine did not affect the pharmacokinetics of intravenously administered warfarin. biomolther.org These preclinical findings highlight the potential for drug-drug interactions involving amlodipine, primarily through the inhibition of metabolic enzymes.

Stereoselective Pharmacokinetics of Amlodipine Enantiomers

Amlodipine is a racemic mixture of two enantiomers, S(-)-amlodipine and R(+)-amlodipine. nih.govnih.gov The pharmacological activity, specifically the calcium channel blocking effect, resides almost exclusively in the S(-)-enantiomer. nih.gov The R(+)-enantiomer is approximately 1000 times less active. nih.gov Due to these differences in pharmacological activity, understanding the stereoselective pharmacokinetics of amlodipine is important.

Studies have shown that the pharmacokinetic properties of the two enantiomers can differ. In elderly hypertensive patients, the R(+)/S(-) ratio in plasma was found to be greater than that reported in younger subjects, suggesting that aging may differentially affect the pharmacokinetic profiles of the amlodipine isomers. nih.govresearchgate.net

A study comparing a formulation containing only S(-)-amlodipine with a racemic amlodipine formulation in healthy Korean male subjects found that the two formulations were equivalent in terms of the pharmacokinetics of S-amlodipine. nih.gov The plasma concentration-time profiles of S-amlodipine were comparable after administration of both formulations. nih.gov Furthermore, a chirally switched form, S(-)-amlodipine nicotinate, has been developed and was found to be bioequivalent to amlodipine besylate in Phase I clinical trials. nih.gov

The development of methods to quantify individual enantiomers in plasma is crucial for these stereoselective pharmacokinetic studies. sciex.comnih.gov These methods allow for the separate evaluation of the absorption, distribution, metabolism, and excretion of the pharmacologically active S(-)-enantiomer and the less active R(+)-enantiomer.

Intellectual Property and Patent Landscape Analysis

Overview of Patent Categories for Amlodipine (B1666008) and its Salts

The patent protection for amlodipine extends beyond the initial discovery of the active molecule, encompassing a range of innovations aimed at improving its therapeutic profile, manufacturing efficiency, and patient compliance. patsnap.com The primary categories of patents for amlodipine and its salts include:

Synthesis: These patents cover novel and improved methods for synthesizing amlodipine and its derivatives. The goal is often to increase yield, improve purity, and reduce the cost of production. patsnap.com

Formulations: A significant area of patent activity revolves around new formulations of amlodipine. patsnap.com This includes the development of stable oral liquid formulations, which can be particularly beneficial for pediatric and geriatric patients, as well as other delivery systems designed to enhance stability and bioavailability. patsnap.comnih.gov

Salts: The discovery of new salt forms of amlodipine with improved physicochemical properties represents a key area of patenting. For instance, European Patent EP0244944B1 describes the besylate salt of amlodipine, which was found to have advantages over previously known salts in terms of formulation properties. google.comepo.org European patent application publication no. 89167 initially disclosed several pharmaceutically acceptable acid addition salts, including hydrochloride, hydrobromide, sulphate, phosphate (B84403), acetate, maleate (B1232345), fumarate, lactate, tartrate, citrate, and gluconate, with the maleate salt being noted as particularly preferred at the time. google.comepo.org

Analysis of Patent Filings Related to Amlodipine Nicotinate (B505614)

Amlodipine nicotinate, a specific salt of amlodipine, has its own distinct patent portfolio. These patents address the chemical entity itself, methods of preparation, and specific formulations.

Patents Covering the Chemical Entity

Patents have been granted for the novel salt form of this compound. A key example is the invention that provides a nicotinic acid salt of amlodipine. google.com This patent also covers the S-(-)-amlodipine nicotinate, which is the more potent enantiomer of amlodipine. google.com The invention highlights that S-(-)-amlodipine nicotinate possesses improved photostability and enhanced pharmacological activity. google.com Another patent, US7279492B2, also covers S-(-)-amlodipine nicotinate and a process for its preparation. nih.gov

Patents on Preparation Processes

The processes for preparing this compound are also subject to patent protection. These patents detail the specific reaction conditions and solvents used to produce the salt. For instance, a patented process involves reacting amlodipine with nicotinic acid in an organic solvent. google.com Suitable organic solvents are those capable of dissolving both amlodipine and nicotinic acid, such as C1-C5 alkanols like methanol (B129727), ethanol, and isopropanol (B130326). google.comgoogle.com The process may also utilize a conventional solvent containing water, such as 95% industrial methylated spirit. google.comgoogle.com Furthermore, a process for preparing the anhydrous form of this compound by drying a hydrous form under reduced pressure and at a specific temperature range is also described. google.comgoogle.com

Patents on Specific Formulations or Delivery Systems

Patents have been filed to protect specific pharmaceutical formulations containing this compound. These formulations are designed to be suitable for oral or parenteral administration and may be in various forms such as tablets, capsules, granules, and solutions. google.comgoogle.com The patents often describe the inclusion of conventional additives like diluents, disintegrants, and lubricants. google.comgoogle.com The development of stable oral liquid formulations of amlodipine, in general, has been a focus of recent patent activity, aiming to improve patient compliance and provide alternatives to solid dosage forms. nih.gov

Global Patent Trends and Geographical Distribution of this compound Intellectual Property

The patent landscape for amlodipine and its derivatives, including this compound, reflects a global interest in this widely used medication. Patent filings are not confined to a single region, with a mix of U.S., European, and international applications. patsnap.com This broad geographical distribution underscores the global commercial importance of amlodipine.

Recent trends indicate a continued focus on innovation, particularly in the area of drug delivery and formulation. patsnap.com For instance, new international patent applications have concentrated on developing stable liquid formulations, including water-free and ethanol-free options, to enhance product stability and patient convenience. patsnap.com

The following table provides a snapshot of some key patents related to amlodipine and its salts, illustrating the geographical distribution of the intellectual property.

| Patent Number | Title | Jurisdiction | Key Focus |

| WO2003089414A1 | This compound and process for the preparation thereof | WIPO (PCT) | Chemical entity (this compound), preparation process, and pharmaceutical compositions. google.com |

| US7579475B2 | S-(-)-amlodipine nicotinate and process for the preparation thereof | United States | Chemical entity (S-(-)-amlodipine nicotinate), preparation process, and pharmaceutical compositions. google.com |

| EP0244944B1 | Salts of amlodipine | European Patent Office | Besylate salt of amlodipine and its formulation advantages. google.comepo.org |

| US10695329B2 | Amlodipine formulations | United States | Stable oral liquid formulations of amlodipine. nih.gov |

The ongoing patent activity suggests that despite the maturity of the amlodipine market, there are still opportunities for innovation and obtaining patent protection for new and improved products. patsnap.com

Future Research Directions and Open Questions in Amlodipine Nicotinate Chemistry and Preclinical Pharmacology

Exploration of Novel Synthetic Pathways

The synthesis of S-amlodipine nicotinate (B505614), the pharmacologically active enantiomer, is of particular interest to maximize therapeutic efficacy and minimize potential side effects associated with the R-enantiomer. Current synthetic strategies often involve the resolution of racemic amlodipine (B1666008). Future research should focus on the development of novel, efficient, and stereoselective synthetic pathways.

Key areas for future investigation include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to directly synthesize S-amlodipine would be a significant advancement. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the dihydropyridine (B1217469) ring formation.